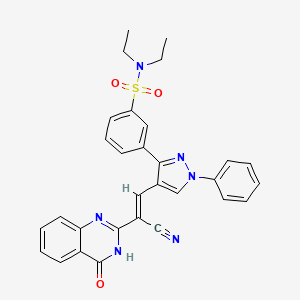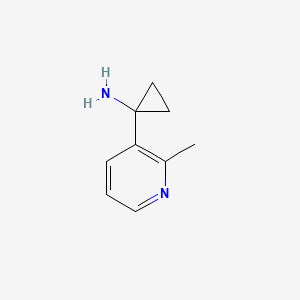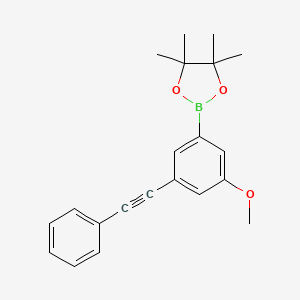
1,3-Dimethylacridine-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylacridine-9(10H)-one is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an acridine core with two methyl groups at positions 1 and 3, and a ketone group at position 9.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylacridine-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Another method involves the condensation of 2-aminoacetophenone with formaldehyde and subsequent cyclization. This reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,3-Dimethylacridine-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dimethylacridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,3-Dimethylacridine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Dimethylacridine-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1,3-Dimethylacridine-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 1,3-Dimethylacridine-9(10H)-one, known for its wide range of applications.
9,10-Dihydro-9,9-dimethylacridine: A similar compound with a reduced acridine core.
1,3-Dimethylacridine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and a ketone functional group, which imparts distinct chemical reactivity and potential biological activity
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1,3-dimethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
NRODHQKBDDFDLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
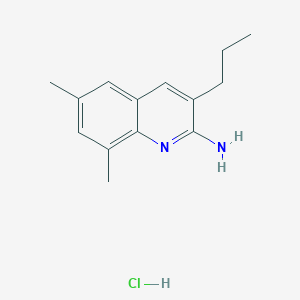

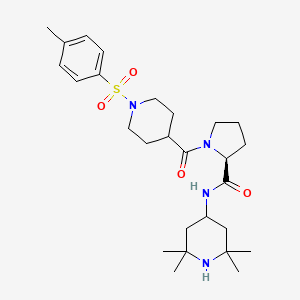
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
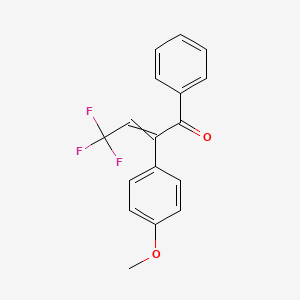
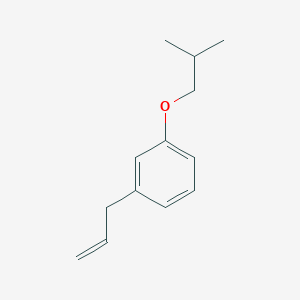
![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
